molecular formula C13H15N B2647256 1-(3-Methylphenyl)cyclopentane-1-carbonitrile CAS No. 156086-42-9

1-(3-Methylphenyl)cyclopentane-1-carbonitrile

Cat. No. B2647256
CAS RN: 156086-42-9
M. Wt: 185.27
InChI Key: VDHFIIRALXYXKJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclopentane-1-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of MPPC is a complex process that involves several steps, and it has been widely studied due to its potential applications in various fields.

Scientific Research Applications

Photoinduced Electron Transfer and Radiolytic Oxidation Studies

Cyclopentane-1,3-diyl radical cations were generated from 1-methyl- and 1,4-dimethyl substituted bicyclo-[2.1.0]pentanes through photoinduced electron transfer (PET) and radiolytic oxidation. These studies reveal insights into the regioselective rearrangement and the role of electron transfer in molecular transformations, highlighting the chemical behavior of cyclopentane derivatives under PET conditions. The research demonstrated exclusive rearrangement to 3-methylcyclopentene under PET, with electron spin resonance (ESR) studies supporting these findings. This contra-thermodynamic regioselectivity suggests essential localization of positive charge at tertiary centers as the reaction proceeds in the radical cation, providing foundational knowledge for further chemical synthesis and manipulation involving cyclopentane derivatives (Adam et al., 1994).

Photochemical and Thermal Isomerizations

The photochemistry of 1-acyl-2-cyclopentenes, including their isomerization and reaction behavior under various conditions, has been extensively studied. Research findings on direct irradiation leading to the elimination of carbon monoxide and the cleavage to allyl-aroyl radical pairs provide valuable insights into the mechanisms of photochemical transformations in cyclopentane-related compounds. These processes, including allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement, offer a deeper understanding of the thermal and photochemical properties of cyclopentene derivatives, which are crucial for developing novel synthetic strategies and understanding molecular behavior under different energy states (Schaffner, 1976).

Electrochromism in Dithienylcyclopentenes

Investigations into the electrochromic properties of 1,2-bis(3-thienyl)cyclopentene derivatives have uncovered both photochromic and unprecedented electrochromic behaviors. These compounds exhibit the ability to switch between colorless and colored states under different light conditions and can also be catalytically transformed through electrochemical or chemical oxidation. This dual photochromic and electrochromic functionality opens new avenues for the application of cyclopentene derivatives in materials science, particularly in the development of smart materials and molecular switches (Peters & Branda, 2003).

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclopentane-1-carbonitrile is not known. It’s important to note that the mechanism of action of a compound often depends on its specific chemical structure and the biological system in which it is used .

Safety and Hazards

1-(3-Methylphenyl)cyclopentane-1-carbonitrile may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

1-(3-methylphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFIIRALXYXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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